Home > Products > Screening Compounds P113906 > α-Sofosbuvir Desphosphate
α-Sofosbuvir Desphosphate -

α-Sofosbuvir Desphosphate

Catalog Number: EVT-1498000
CAS Number:
Molecular Formula: C₁₀H₁₃FN₂O₅
Molecular Weight: 260.22
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

α-Sofosbuvir Desphosphate is synthesized from sofosbuvir, which itself is derived from a series of chemical modifications involving nucleotides and phosphoramidates. Sofosbuvir was developed as part of efforts to create direct-acting antivirals that can effectively inhibit viral replication in hepatitis C patients, showcasing a significant advancement in antiviral therapy.

Classification

This compound falls under the category of antiviral agents, specifically targeting the hepatitis C virus. It is classified as a nucleotide analog, which mimics natural nucleotides and interferes with viral RNA synthesis.

Synthesis Analysis

Methods

The synthesis of α-Sofosbuvir Desphosphate involves several steps, primarily focusing on the dephosphorylation of sofosbuvir. The process typically includes:

  1. Hydrolysis: The removal of phosphate groups from sofosbuvir can be achieved through hydrolysis under basic conditions.
  2. Phosphoramidate Coupling: This step involves the nucleophilic substitution reaction where thiol-containing heterocyclic bases are coupled with α-bromo per-acetylated sugars to form glycosidic linkages.

Technical Details

The synthesis process requires careful control of reaction conditions such as temperature and pH to ensure optimal yields. For example, using strong bases like sodium hydroxide or potassium hydroxide can facilitate the hydrolysis while maintaining the integrity of the nucleotide structure.

Molecular Structure Analysis

Structure

The molecular structure of α-Sofosbuvir Desphosphate consists of a ribonucleotide framework with a modified sugar moiety. The absence of the phosphate group distinguishes it from its parent compound, sofosbuvir.

Data

The structural formula can be represented as follows:

  • Molecular Formula: C22_{22}H29_{29}N3_{3}O9_{9}P
  • Molecular Weight: Approximately 493.45 g/mol

Crystallographic studies have elucidated its three-dimensional conformation, confirming that it retains a similar spatial arrangement to other nucleotide analogs.

Chemical Reactions Analysis

Reactions

α-Sofosbuvir Desphosphate participates in various chemical reactions typical for nucleotide analogs, including:

  1. Nucleophilic Attack: The compound can undergo nucleophilic attack on viral RNA polymerases, mimicking natural substrates.
  2. Phosphorylation: In biological systems, it can be phosphorylated back into an active form by cellular kinases, allowing it to exert its antiviral effects.

Technical Details

The reactivity profile indicates that α-Sofosbuvir Desphosphate can form stable complexes with viral enzymes, inhibiting their function and preventing viral replication effectively.

Mechanism of Action

Process

The mechanism by which α-Sofosbuvir Desphosphate exerts its antiviral effects involves:

  1. Inhibition of RNA Polymerase: The compound mimics the natural substrates for the hepatitis C virus non-structural 5B polymerase, leading to premature termination of RNA synthesis.
  2. High Barrier to Resistance: Its structural similarity to natural nucleotides provides a high barrier against viral mutations that could confer resistance.

Data

Studies have demonstrated that treatment regimens including sofosbuvir lead to high sustained virological response rates (SVR), indicating effective suppression of viral load in infected patients.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide.

Chemical Properties

  • Stability: Stable under acidic and neutral conditions but may degrade under strong alkaline conditions.
  • pKa Values: Relevant pKa values indicate its behavior in different pH environments, influencing its solubility and reactivity.

Relevant analyses such as spectroscopic methods (NMR, IR) confirm these properties and support its characterization as an active pharmaceutical ingredient.

Applications

Scientific Uses

α-Sofosbuvir Desphosphate is primarily used in:

  1. Antiviral Therapy: It plays a crucial role in treating chronic hepatitis C infections.
  2. Research Studies: Investigations into its efficacy against other viruses and potential modifications for enhanced activity are ongoing.
  3. Drug Development: Its mechanism serves as a model for designing new antiviral agents targeting similar pathways in viral replication.

Through these applications, α-Sofosbuvir Desphosphate continues to contribute significantly to advancements in antiviral therapies and research methodologies aimed at combating viral diseases.

Chemical Characterization of α-Sofosbuvir Desphosphate

Structural Elucidation and Stereochemical Properties

α-Sofosbuvir Desphosphate is a pivotal intermediate metabolite of the prodrug sofosbuvir, characterized by the absence of the γ-phosphate group present in the pharmacologically active triphosphate form. Its core structure retains the β-D-2′-deoxy-2′-α-fluoro-2′-β-C-methylribose sugar moiety linked to a uracil base, consistent with sofosbuvir’s architecture [1] [4]. The molecule features a chiral phosphoramidate group with a stereospecific phosphorus center (SP configuration), critical for its biological activity. Unlike sofosbuvir, α-Sofosbuvir Desphosphate lacks the terminal isopropyloxycarbonyloxymethyl ester, resulting in a monophosphate instead of a phosphoramidate prodrug group [4] [6]. This modification reduces molecular weight by ≈100 Da and increases polarity, altering membrane permeability. Stereochemical integrity at the C2′ position (methyl and fluoro substituents) remains preserved, maintaining the steric constraints essential for NS5B polymerase binding [1] [8].

Table 1: Structural Features of α-Sofosbuvir Desphosphate vs. Sofosbuvir

Propertyα-Sofosbuvir DesphosphateSofosbuvir
Molecular FormulaC₂₂H₂₉FN₃O₉P⁻¹ (hypothetical)C₂₂H₂₉FN₃O₉P
Phosphate GroupsMonophosphatePhosphoramidate (prodrug)
Key StereocentersC1′, C2′, C3′, C4′, P-chiralC1′, C2′, C3′, C4′, P-chiral
Molecular Weight (Da)≈529 (exact mass varies)529.45
PolarityHigh (ionized at pH 7.4)Moderate (ester mask)

Synthetic Pathways and Prodrug Activation Mechanisms

The synthesis of α-Sofosbuvir Desphosphate occurs in vivo via enzymatic hydrolysis of sofosbuvir. The activation cascade begins with carboxylesterase 1 (CES1) and cathepsin A (CatA) in hepatocytes, cleaving the carboxyl ester moiety to form an alanyl phosphate intermediate [1] [3]. Subsequent non-enzymatic rearrangement yields the monophosphate metabolite, which undergoes phosphorylation by uridine-cytidine kinase 2 (UCK2) and nucleoside diphosphate kinase (NDPK) to form the active triphosphate GS-461203 [3] [9]. In vitro synthesis employs chemoselective dephosphorylation of sofosbuvir using phosphatases or controlled hydrolysis under mild acidic conditions (pH 5.0–6.0) [4] [6]. The phosphoramidate prodrug design of sofosbuvir specifically addresses the kinase bypass limitation, as nucleoside kinases inefficiently phosphorylate 2′-modified ribose sugars. This is evidenced by the 1,200-fold lower catalytic efficiency of adenosine kinase for ribavirin (a similar nucleoside analog) compared to adenosine [9].

Table 2: Enzymatic Activation Steps for Sofosbuvir to α-Sofosbuvir Desphosphate

StepEnzymeReactionTissue Specificity
1Carboxylesterase 1 (CES1)Hydrolysis of carboxyl esterLiver/Intestinal
2Cathepsin A (CatA)Cleavage of amino acid moietyHepatic lysosomes
3Non-enzymaticFormation of alanyl phosphateSystemic circulation
4Hint1 phosphataseDephosphorylation (if applicable)Ubiquitous

Comparative Analysis with Sofosbuvir and Other Nucleotide Analog Metabolites

α-Sofosbuvir Desphosphate exhibits distinct biochemical properties compared to sofosbuvir and its downstream metabolites:

  • Metabolic Stability: Unlike sofosbuvir, which has a plasma half-life of 0.4 hours, α-Sofosbuvir Desphosphate persists longer intracellularly (half-life ≈27 hours) due to resistance to phosphatase-mediated degradation, facilitating sustained triphosphate formation [1] [3].
  • Antiviral Selectivity: While sofosbuvir’s triphosphate form (GS-461203) acts as a non-obligate chain terminator for HCV NS5B polymerase, α-Sofosbuvir Desphosphate itself lacks direct antiviral activity. It serves as a reservoir for active metabolite generation, contrasting with ribavirin monophosphate (RMP), which directly inhibits IMP dehydrogenase [5] [9].
  • Cellular Distribution: The desphosphate metabolite accumulates preferentially in hepatocytes (>90% of total metabolites) due to hepatoselective transporters, whereas ribavirin phosphates distribute broadly, causing off-target effects like hemolytic anemia [3] [9].
  • Resistance Profile: α-Sofosbuvir Desphosphate retains activity against the S282T NS5B resistance mutation—unlike first-generation protease inhibitors (e.g., telaprevir)—owing to its conserved binding to the polymerase catalytic site [1] [8].

Table 3: Pharmacokinetic Comparison of Nucleotide Metabolites

Parameterα-Sofosbuvir DesphosphateSofosbuvir TriphosphateRibavirin Monophosphate
Intracellular t₁/₂20–27 hours>24 hours12–18 hours
Primary TargetMetabolic intermediateHCV NS5B PolymeraseIMP Dehydrogenase
Key Enzyme for ActivationUCK2/NDPKN/A (active form)Adenosine Kinase
Catalytic Efficiency (kcat/Km)N/A0.52 µM⁻¹min⁻¹ (HCV GT1b)3.3 × 10⁻³ min⁻¹µM⁻¹ (AK)

Stability and Degradation Profiles Under Physiological Conditions

α-Sofosbuvir Desphosphate demonstrates pH-dependent stability, with optimal integrity at physiological pH (7.4). Degradation occurs via three primary pathways:

  • Hydrolytic Cleavage: In acidic environments (pH <5.0), the glycosidic bond undergoes hydrolysis, releasing free uracil and the modified ribose moiety. At pH 2.0, degradation accelerates (t₁/₂ ≈4 hours), forming a lactone derivative [4] [7].
  • Oxidative Stress: Reactive oxygen species (e.g., H₂O₂) oxidize the 5′-phosphate group, generating phosphonate byproducts detectable via mass spectrometry [m/z shift of +16 Da] [4].
  • Temperature Sensitivity: Storage at 40°C for 4 weeks induces ≈8% degradation, primarily through isomerization at the phosphorus center (SP to RP configuration), reducing enzymatic phosphorylation efficiency [7].

Table 4: Degradation Products Under Accelerated Conditions

Stress ConditionPrimary DegradantsMechanismDetection Method
Acidic (pH 2.0)Uracil + Lactonized sugarGlycosidic hydrolysisHPLC-MS (m/z 113, 245)
Alkaline (pH 9.0)2′-Deoxy-2′-fluoro-2′-C-methylribose-5′-phosphateDepyrimidinationNMR (δ 5.9 ppm, d)
Oxidative (0.3% H₂O₂)5′-Hydroperoxy derivativePhosphate oxidationLC-MS (m/z 546 → 562)
Thermal (40°C)Phosphorus epimersStereoinversion at P-centerChiral HPLC

Formulation strategies to stabilize α-Sofosbuvir Desphosphate include:

  • Lyophilization: Solid-state storage at -20°C reduces hydrolysis (t₁/₂ >2 years) [7].
  • Enteric Coating: Protects against gastric acid degradation during in vitro transport studies [4].
  • Chelators: EDTA minimizes metal-catalyzed oxidation in buffer solutions [7].

These properties underscore its role as a stable metabolic intermediate in sofosbuvir’s activation pathway, with degradation kinetics directly impacting intracellular triphosphate bioavailability [3] [4].

Properties

Product Name

α-Sofosbuvir Desphosphate

Molecular Formula

C₁₀H₁₃FN₂O₅

Molecular Weight

260.22

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.